molecular formula C12H7BrO B13567142 5-Bromo-1,2-dihydroacenaphthylen-1-one

5-Bromo-1,2-dihydroacenaphthylen-1-one

Cat. No.: B13567142
M. Wt: 247.09 g/mol
InChI Key: BMFFCMDYUIZVBN-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydroacenaphthylen-1-one is an organic compound with the molecular formula C12H9BrO It is a brominated derivative of acenaphthylene, characterized by the presence of a bromine atom at the 5-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dihydroacenaphthylen-1-one typically involves the bromination of 1,2-dihydroacenaphthylene. One common method is the electrophilic bromination reaction, where 1,2-dihydroacenaphthylene is treated with bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dihydroacenaphthylen-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

5-Bromo-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and spirocyclic frameworks.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dihydroacenaphthylen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A parent compound without the bromine and ketone groups.

    Acenaphthylene: A related compound with a similar structure but lacking the bromine atom.

    Acenaphthoquinone: An oxidized derivative with two ketone groups.

Uniqueness

5-Bromo-1,2-dihydroacenaphthylen-1-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H7BrO

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H7BrO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2

InChI Key

BMFFCMDYUIZVBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

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